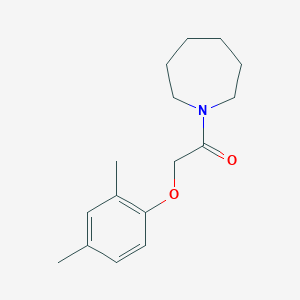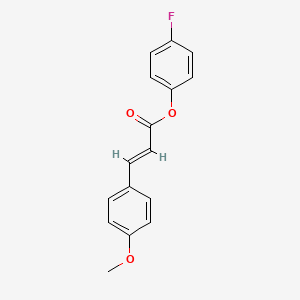
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by a propenoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-fluorophenol with 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoic acid or corresponding ketones.
Reduction: 4-fluorophenyl (2E)-3-(4-methoxyphenyl)propan-2-ol.
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate if methoxide is used.
Aplicaciones Científicas De Investigación
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-fluorophenyl (2E)-3-phenylprop-2-enoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Lacks the fluorine atom, which can influence its interactions with molecular targets.
Uniqueness
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is unique due to the combination of the fluorine and methoxy groups, which can enhance its chemical stability, reactivity, and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(4-fluorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARRQACOKACCHB-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-chloro-2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5839795.png)
![N-(4-CHLOROPHENYL)-2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5839798.png)
![4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]](/img/structure/B5839806.png)
![4-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5839813.png)
![4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE](/img/structure/B5839821.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINE](/img/structure/B5839828.png)
![5-methyl-2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5839835.png)

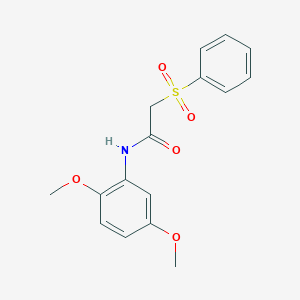
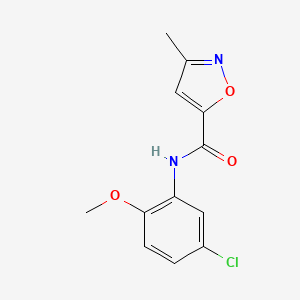
![N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE](/img/structure/B5839875.png)
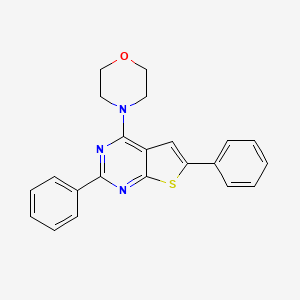
![2-methylpropyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5839895.png)
